molecular formula C12H17N3O2 B8272532 3-amino-N-methyl-5-morpholinobenzamide

3-amino-N-methyl-5-morpholinobenzamide

Cat. No.: B8272532
M. Wt: 235.28 g/mol
InChI Key: ZIHCRMUIKLAKIN-UHFFFAOYSA-N
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Description

3-amino-N-methyl-5-morpholinobenzamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-N-methyl-5-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H17N3O2/c1-14-12(16)9-6-10(13)8-11(7-9)15-2-4-17-5-3-15/h6-8H,2-5,13H2,1H3,(H,14,16)

InChI Key

ZIHCRMUIKLAKIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(4-morpholinyl)-5-nitro-N-(methyl)-benzamide (Example 86d; 300 mg, 1.12 mmol) in ethanol (20 mL) is hydrogenated at atmospheric pressure over Raney nickel (0.2 g) at 25° C. The calculated amount of hydrogen is taken up in 19 hours. The mixture is then filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from ethyl acetate to give the title compound as a beige crystalline solid, m.p. 201–204° C.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Prepared according to Procedure V using N-methyl-3-morpholino-5-nitrobenzamide (0.183 g, 0.690 mmol), 10% palladium on carbon (0.011 g, 0.103 mmol), and methanol (3 mL) to afford 3-amino-N-methyl-5-morpholinobenzamide as a beige amorphous solid. Mass Spectrum (ESI) m/e=236.2 (M+1).
Quantity
0.183 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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